molecular formula C13H22BNO4 B13904294 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Katalognummer: B13904294
Molekulargewicht: 267.13 g/mol
InChI-Schlüssel: BNWKBYKACBIHKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a boronate ester-functionalized dihydropyridine derivative. Its structure comprises a partially unsaturated six-membered dihydropyridine ring with a nitrogen atom, a methyl ester group (-COOCH₃) at the 1-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronate esters serve as key intermediates for forming carbon-carbon bonds .

The methyl ester group enhances solubility in polar solvents and modulates electronic properties, while the dihydropyridine core introduces conformational flexibility.

Eigenschaften

Molekularformel

C13H22BNO4

Molekulargewicht

267.13 g/mol

IUPAC-Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C13H22BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-8-15(9-7-10)11(16)17-5/h6H,7-9H2,1-5H3

InChI-Schlüssel

BNWKBYKACBIHKA-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Palladium-Catalyzed Borylation Using Bis(pinacolato)diboron

A representative procedure involves the reaction of 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester with bis(pinacolato)diboron in the presence of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium acetate in 1,4-dioxane. The reaction mixture is degassed, heated at 80 °C overnight under nitrogen, then filtered and purified to yield the boronate ester product with high yield (~93%).

Reagents/Conditions Details
Starting material 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.600 g, 1.81 mmol)
Boron source Bis(pinacolato)diboron (0.864 g, 3.40 mmol)
Catalyst (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (0.29 g, 0.39 mmol)
Base Potassium acetate (0.642 g, 6.54 mmol)
Solvent 1,4-Dioxane (20 mL)
Atmosphere Nitrogen (degassed)
Temperature 80 °C
Time Overnight
Purification Silica gel chromatography (Hexanes:EtOAc = 9:1)
Yield 93%

Suzuki-Miyaura Cross-Coupling Using the Boronate Ester

The prepared boronate ester can be further used in Suzuki coupling reactions. For example, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate reacts with methyl 4-bromobenzoate in the presence of palladium catalysts and bases such as sodium carbonate or potassium carbonate in a mixture of solvents (toluene, ethanol, water) at 80 °C for several hours. This reaction proceeds with high efficiency, yielding coupled products in excellent yields (up to 99%).

Reagents/Conditions Details
Boronate ester Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (0.25 mmol)
Aryl halide Methyl 4-bromobenzoate (0.25 mmol)
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2
Base Sodium carbonate or potassium carbonate (3 equiv.)
Solvent 1,4-Dioxane, toluene/ethanol/water mixtures
Temperature 80 °C
Time 4–4.5 hours
Workup Extraction with ethyl acetate, washing with water/brine, drying over Na2SO4 or MgSO4
Purification Flash column chromatography
Yield 79.6 mg, 99% (isolated)

Alternative Conditions and Notes

  • The use of different palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2 has been reported with similar efficiency.
  • Bases such as potassium acetate and sodium carbonate are commonly used; potassium acetate is preferred in some cases for better yields.
  • Solvent choice can affect reaction rate and yield; 1,4-dioxane is a frequent choice, but mixtures with ethanol and toluene have been successful.
  • Reactions are typically conducted under inert atmosphere to avoid catalyst deactivation.
  • Purification is generally achieved by silica gel chromatography using hexanes and ethyl acetate mixtures.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition
Starting material Halogenated dihydropyridine ester (bromo/triflate)
Boron source Bis(pinacolato)diboron
Palladium catalyst Pd(dppf)Cl2, Pd(PPh3)4, or Pd(dppf)
Base Potassium acetate or sodium carbonate
Solvent 1,4-Dioxane, toluene/ethanol/water
Temperature 80 °C
Reaction time 4–16 hours
Atmosphere Nitrogen or argon (inert)
Yield 79–93% (depending on conditions and purification)
Purification Silica gel chromatography

Research Discoveries and Optimization Insights

  • The use of microwave vials and small-scale microwave reactors has been employed to optimize reaction times and yields for the borylation step.
  • High-resolution mass spectrometry and NMR spectroscopy confirm the structure and purity of the boronate ester product.
  • The choice of base and solvent significantly impacts the reaction efficiency; potassium acetate in 1,4-dioxane is often optimal for the borylation step.
  • The boronate ester intermediate is stable and can be isolated as a white amorphous solid with high purity.
  • Subsequent Suzuki coupling reactions proceed smoothly under mild conditions, enabling the synthesis of diverse functionalized dihydropyridine derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronic esters.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The boron atom in the dioxaborolane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, amines, and substituted boronic esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate has a wide range of scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a drug candidate due to its unique reactivity and ability to form stable complexes with biological molecules.

    Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its boron-containing structure.

    Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions and polymerization processes.

Wirkmechanismus

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, such as hydroxyl and amino groups, leading to the formation of stable boronate complexes. These complexes can modulate the activity of enzymes, receptors, and other biological molecules, thereby exerting their effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally related boronate esters, highlighting differences in heterocyclic cores, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Synthesis
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (Target) C₁₃H₂₀BNO₄* ~265.1 Not explicitly listed Dihydropyridine core, methyl ester at N1, boronate at C4 Suzuki coupling; pharmaceutical intermediates (inferred)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran C₁₁H₁₉BO₃ 210.08 287944-16-5 Dihydropyran core (oxygen-containing), boronate at C4 Cross-coupling reactions; polymer synthesis
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine C₁₁H₂₀BNO₂ 209.1 1462950-92-0 Tetrahydropyridine core (fully saturated), methyl at N1, boronate at C4 Suzuki reactions; agrochemical intermediates
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine C₁₃H₂₂BNO₂ 235.1 Not listed Tetrahydropyridine core, cyclopropyl at N1, boronate at C4 Drug discovery; sp³-rich building blocks
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide C₁₃H₁₉BN₂O₃ 262.1 1313738-91-8 Aromatic pyridine core, carboxamide at C2, boronate at C4 Bioconjugation; kinase inhibitor development
1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)-1-pyridine (PY-BE) C₂₀H₂₃BN₂O₂ 330.2 Not listed Styryl-linked pyridine, boronate at terminal phenyl ring Fluorescent probe for H₂O₂ detection; environmental sensing

*Inferred from analogs.

Key Structural and Functional Differences:

Heterocyclic Core :

  • The target compound’s dihydropyridine core offers partial unsaturation, enabling π-π interactions and reversible redox behavior, unlike fully saturated tetrahydropyridines or oxygen-containing dihydropyrans .
  • Aromatic pyridine derivatives (e.g., ) exhibit greater stability but reduced flexibility.

Boronates on fused rings (e.g., oxazolo[4,5-b]pyridinones ) show enhanced steric hindrance, affecting cross-coupling efficiency.

Applications :

  • Dihydropyridine-based boronate esters are preferred in drug discovery due to their similarity to bioactive scaffolds (e.g., calcium channel blockers) .
  • Styryl-linked analogs (e.g., PY-BE) are tailored for sensing applications due to their fluorescence properties .

Biologische Aktivität

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique dioxaborolane moiety which is significant for its chemical reactivity and biological interactions. Its molecular formula is C14H19BO4C_{14}H_{19}BO_4 with a molecular weight of 262.11 g/mol. The presence of the dioxaborolane group enhances its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that compounds containing the dioxaborolane structure often exhibit various biological activities including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activity of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate has been evaluated in several studies.

Antimicrobial Activity

Several studies have demonstrated that derivatives of pyridine and dioxaborolane possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli were recorded at concentrations comparable to standard antibiotics like chloramphenicol .

Anticancer Potential

The compound has also shown promise in anticancer research:

  • In vitro studies have indicated that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This effect is attributed to its ability to interfere with specific cellular pathways involved in cancer progression .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in Scientific Reports evaluated the antimicrobial efficacy of various dioxaborolane derivatives. The compound exhibited an MIC of 50 µg/mL against S. aureus, indicating substantial antibacterial activity .
  • Anticancer Activity :
    • Research conducted by Bapna et al. highlighted the anticancer effects of similar compounds where they observed significant cell death in breast cancer cell lines treated with dioxaborolane derivatives .

Data Tables

Activity Type Tested Pathogen/Cell Line MIC (µg/mL) Reference
AntimicrobialStaphylococcus aureus50
AntimicrobialEscherichia coli75
AnticancerBreast Cancer Cell LineIC50: 30

The mechanism by which methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate exerts its biological effects may involve:

  • Enzyme Inhibition : The compound could inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Molecular docking studies suggest potential interactions with DNA gyrase in bacterial systems which could disrupt DNA replication .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.